molecular formula C9H18N2O B1638334 N-(Piperidin-4-ylmethyl)propionamide

N-(Piperidin-4-ylmethyl)propionamide

Cat. No.: B1638334
M. Wt: 170.25 g/mol
InChI Key: NBXUARPGNMORQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-ylmethyl)propionamide: is an organic compound with the molecular formula C9H18N2O It is a derivative of propanamide, featuring a piperidine ring attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(Piperidin-4-ylmethyl)propionamide typically involves the reaction of propionic acid with ammonium hydroxide to form propanamide. This intermediate is then reacted with piperidine under controlled conditions to yield the final product . The reaction is carried out at room temperature, followed by gradual heating in a reactor equipped with rectifying columns to facilitate the amidation reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves a similar process but on a larger scale. The use of continuous extraction and reduced pressure distillation ensures high purity and yield of the final product . The process is designed to be safe, efficient, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-ylmethyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)propionamide involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit activity in the central nervous system and other biological systems .

Comparison with Similar Compounds

  • N-phenyl-N-(4-piperidinyl)propanamide
  • N-(piperidin-4-yl)benzamide
  • N-(piperidin-4-yl)acetamide

Comparison: N-(Piperidin-4-ylmethyl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to N-phenyl-N-(4-piperidinyl)propanamide, it lacks the phenyl group, resulting in different pharmacokinetic and pharmacodynamic profiles . The presence of the piperidine ring in this compound enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)propanamide

InChI

InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

NBXUARPGNMORQJ-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1CCNCC1

Canonical SMILES

CCC(=O)NCC1CCNCC1

Origin of Product

United States

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